molecular formula C9H5ClN2O2 B3236752 3-Chloro-7-nitroisoquinoline CAS No. 1374652-71-7

3-Chloro-7-nitroisoquinoline

Cat. No. B3236752
CAS RN: 1374652-71-7
M. Wt: 208.6 g/mol
InChI Key: XYDKAYMPUQEELF-UHFFFAOYSA-N
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Description

3-Chloro-7-nitroisoquinoline is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and is widely found in various forms in nature. Quinoline derivatives, including this compound, have diverse applications in medicine, food, catalysts, dyes, materials, refineries, and electronics. The quinoline nucleus appears in numerous biological compounds, exhibiting various pharmacological effects such as antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 3-Chloro-7-nitroisoquinoline involves chemical modifications of the quinoline nucleus. Researchers have explored various approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. These efforts aim to improve therapeutic effects and develop more effective agents .

properties

IUPAC Name

3-chloro-7-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDKAYMPUQEELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-nitroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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